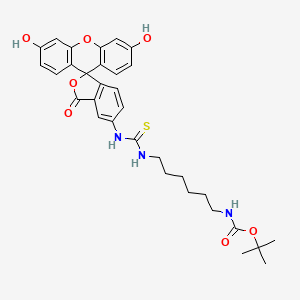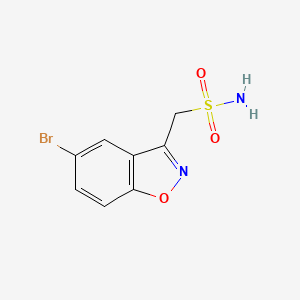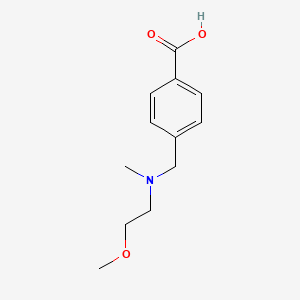![molecular formula C21H14Br2O4 B12083232 2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is a complex organic compound known for its unique structure and properties This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a dibromo-substituted phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- typically involves multiple steps, starting with the preparation of the naphthalene derivative and the dibromo-substituted phenol. These intermediates are then coupled through a series of reactions, including halogenation, esterification, and condensation reactions. The Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and controlled reaction environments are crucial to achieving efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Dibromoacetic acid: A simpler analog with two bromine atoms and an acetic acid moiety.
Dichloroacetic acid: Similar structure but with chlorine atoms instead of bromine.
Trichloroacetic acid: Contains three chlorine atoms and is known for its use in chemical peels and as a reagent.
Uniqueness
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is unique due to its combination of a naphthalene ring and a dibromo-substituted phenoxy group. This structure imparts distinct chemical properties and potential applications that are not observed in simpler analogs like dibromoacetic acid or dichloroacetic acid. The presence of the naphthalene moiety also enhances its potential for biological activity and industrial applications.
Propiedades
Fórmula molecular |
C21H14Br2O4 |
|---|---|
Peso molecular |
490.1 g/mol |
Nombre IUPAC |
2-[2,6-dibromo-4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H14Br2O4/c22-17-9-13(10-18(23)21(17)27-12-20(25)26)5-8-19(24)16-7-6-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,25,26)/b8-5+ |
Clave InChI |
MBAPQUAKCNYSCD-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


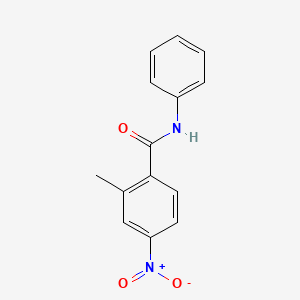




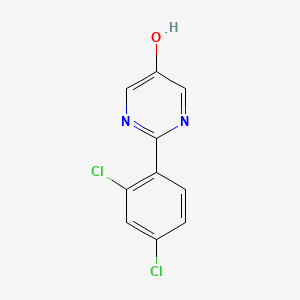
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
